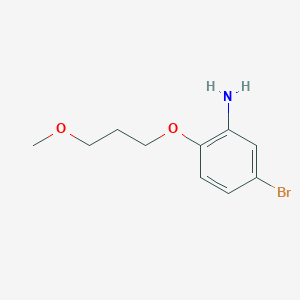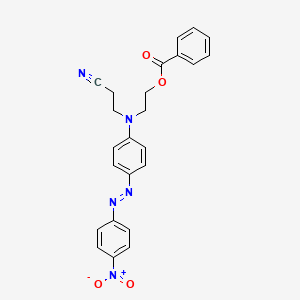![molecular formula C27H35N5O4 B1345995 5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine CAS No. 88969-31-7](/img/structure/B1345995.png)
5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, common name (if any), and structural formula. The structure can give insights into the functional groups present in the molecule .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, polarity, reactivity, etc .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
Research involving the synthesis and characterization of new oxindoles and spiro-oxindoles derivatives, including compounds similar to the one of interest, has demonstrated potential antibacterial applications. These compounds were synthesized via reactions involving malononitrile and various catalytic processes, highlighting their potential in developing novel antibacterial agents (Hassan & Hassane, 2019).
Advanced Synthetic Techniques
The development of efficient synthetic routes for producing complex pyrrole and pyridine derivatives showcases the importance of such compounds in medicinal chemistry and material science. Research indicates that these compounds can be synthesized through reactions involving ethyl 2-chloroacetoacetate and cyanoacetamide, demonstrating the flexibility and diversity of synthetic chemistry in accessing novel structures (Dawadi & Lugtenburg, 2011).
Cardiotonic Activity
The synthesis of pyridinecarboxylic acids and their esters, which share functional groups with the compound , has been explored for their potential cardiotonic activity. This research signifies the exploration of such compounds in developing therapeutics targeting cardiovascular diseases (Mosti et al., 1992).
Dyeing Performance on Fabrics
Compounds with similar cyanopyridine structures have been synthesized and evaluated for their application as disperse dyes on polyester and nylon fabrics, demonstrating the compound's potential utility in textile dyeing processes. The metal complexation of these dyes was studied, indicating good fastness properties and a range of achievable colors (Abolude et al., 2021).
Antimicrobial and Anticancer Properties
Novel biologically active disperse dyes derived from structures akin to the compound of interest have been synthesized, highlighting their potential antimicrobial and anticancer activities. These studies provide a foundation for the development of therapeutic agents based on complex pyridine derivatives (Ashkar et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
88969-31-7 |
|---|---|
Molekularformel |
C27H35N5O4 |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
5-[(E,3Z)-3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine |
InChI |
InChI=1S/C21H20N4O4.C6H15N/c1-5-24-18(26)14(12(3)16(10-22)20(24)28)8-7-9-15-13(4)17(11-23)21(29)25(6-2)19(15)27;1-4-7(5-2)6-3/h7-9,26H,5-6H2,1-4H3;4-6H2,1-3H3/b8-7+,15-9-; |
InChI-Schlüssel |
DUMMGUQUIPPFSU-MMORCTDGSA-N |
Isomerische SMILES |
CCN1C(=C(C(=C(C1=O)C#N)C)/C=C/C=C\2/C(=C(C(=O)N(C2=O)CC)C#N)C)O.CCN(CC)CC |
SMILES |
CCN1C(=C(C(=C(C1=O)C#N)C)C=CC=C2C(=C(C(=O)N(C2=O)CC)C#N)C)O.CCN(CC)CC |
Kanonische SMILES |
CCN1C(=C(C(=C(C1=O)C#N)C)C=CC=C2C(=C(C(=O)N(C2=O)CC)C#N)C)O.CCN(CC)CC |
| 88969-31-7 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















